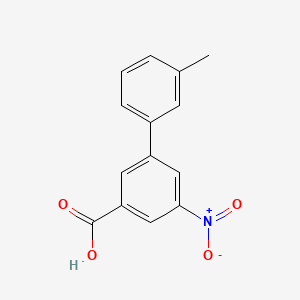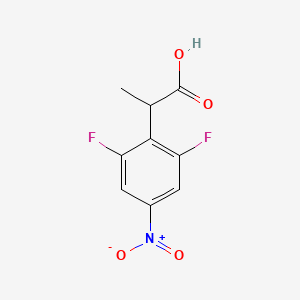![molecular formula C22H36O B577575 (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one CAS No. 14111-73-0](/img/structure/B577575.png)
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one: is a steroidal compound that belongs to the class of organic compounds known as androgens and derivatives. These compounds are characterized by their role in the development and maintenance of male characteristics in vertebrates. The structure of this compound includes a pregnane backbone with specific methyl and ketone substitutions, making it a unique entity in the realm of steroid chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the selective reduction and methylation of intermediate steroidal compounds. The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) and methylating agents like methyl iodide (CH3I) under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert ketones to alcohols or remove double bonds.
Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or fully saturated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is used as a precursor for the synthesis of more complex steroidal compounds. Its unique structure allows for the exploration of various chemical modifications and the study of steroidal reaction mechanisms.
Biology: In biological research, this compound is studied for its potential role in modulating androgenic activity. It serves as a model compound for understanding the interactions between steroids and androgen receptors.
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications, including hormone replacement therapy and the treatment of androgen-related disorders.
Industry: In the industrial sector, this compound is used in the production of steroidal pharmaceuticals and as an intermediate in the synthesis of other biologically active steroids.
Mécanisme D'action
The mechanism of action of (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include specific DNA sequences that regulate the transcription of androgen-responsive genes, leading to effects on muscle growth, secondary sexual characteristics, and other androgen-dependent functions.
Comparaison Avec Des Composés Similaires
Testosterone: A primary male sex hormone with a similar steroidal structure but different functional groups.
Dihydrotestosterone (DHT): A more potent androgen with a similar backbone but differing in the position and type of functional groups.
Progesterone: A steroid hormone involved in the menstrual cycle and pregnancy, with a similar pregnane backbone but different substituents.
Uniqueness: (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is unique due to its specific methyl and ketone substitutions, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
14111-73-0 |
|---|---|
Formule moléculaire |
C22H36O |
Poids moléculaire |
316.529 |
Nom IUPAC |
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C22H36O/c1-14(2)18-13-19(23)20-16-9-8-15-7-5-6-11-21(15,3)17(16)10-12-22(18,20)4/h14-18,20H,5-13H2,1-4H3/t15-,16-,17+,18-,20+,21+,22-/m1/s1 |
Clé InChI |
SQVGYHOZDQEEOG-IEMMZTIOSA-N |
SMILES |
CC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonymes |
(14β)-20-Methyl-5α-pregnan-15-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)
![(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B577498.png)







![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)

